Calcium lactate hydrate

Vue d'ensemble

Description

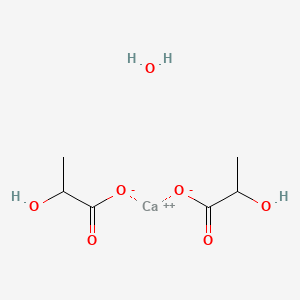

Calcium lactate hydrate is a white crystalline salt with the chemical formula C₆H₁₀CaO₆·xH₂O , where “x” represents the number of water molecules associated with each formula unit. It is the calcium salt of lactic acid and is commonly used in medicine to treat calcium deficiencies, as well as a food additive with the E number E327 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium lactate hydrate can be synthesized by the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving lactic acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The resulting product is then filtered, dried, and crystallized to obtain the desired hydrate form .

Analyse Des Réactions Chimiques

Thermal Decomposition

Calcium lactate hydrate undergoes dehydration and decomposition upon heating:

-

Dehydration : The pentahydrate () loses water between 35–135°C, forming anhydrous calcium lactate .

-

Anhydrous Stability : Above 135°C, the anhydrous salt decomposes further, releasing CO₂ and forming calcium oxide .

Electrochemical Reactions

Electro-activation in a three-compartment reactor converts calcium lactate to lactic acid:

| Current (mA) | Duration (min) | pH | pKa | Titratable Acidity (mol/L) |

|---|---|---|---|---|

| 750 | 30 | 2.16 | 3.13 | 0.107 |

| 500 | 30 | 2.08 | 3.07 | 0.102 |

| 250 | 30 | 1.94 | 2.90 | 0.109 |

Higher currents enhance lactic acid yield and reduce pH, with antioxidant activity exceeding 83% in mixed systems .

Solubility and Dissociation

This compound exhibits pH-dependent dissociation in aqueous solutions:

| Concentration (mol/L) | pH Range | Solubility (g/L at 25°C) |

|---|---|---|

| 0.01 | 7.4–7.6 | 79 |

| 0.20 | 8.0–8.2 | - |

The lactate ion () undergoes hydrolysis, increasing solution alkalinity. Solubility decreases with racemic (DL) forms compared to enantiopure isomers .

Catalytic Side Reactions

During glycerol conversion, side products include calcium formate (), acetate (), and oxalate (), influenced by reaction time and catalyst loading .

Structural Analysis

FT-IR spectroscopy confirms lactate coordination in synthesized products, with characteristic peaks for C=O (1500–1750 cm⁻¹) and O-H (3000–3500 cm⁻¹) .

This compound’s reactivity underpins its utility in food preservation, pharmaceuticals, and chemical synthesis. Advances in catalytic and electrochemical methods enhance its production efficiency and functional versatility .

Applications De Recherche Scientifique

Food Industry Applications

Calcium lactate hydrate is widely used in the food industry for several purposes:

- Calcium Supplementation : It serves as a dietary supplement to prevent calcium deficiency. It is particularly beneficial for individuals who cannot consume dairy products .

- Preservative : The compound acts as a preservative in food products. It is recognized as safe by the FDA and is often used in processed foods to enhance shelf life .

- Firming Agent : In canned vegetables and fruits, calcium lactate helps maintain texture and firmness during processing .

Pharmaceutical Applications

In pharmaceuticals, this compound has notable uses:

- Calcium Source : It is utilized as a calcium source in various formulations, including tablets and syrups aimed at treating or preventing hypocalcemia .

- Stabilizer : The compound acts as a stabilizer in certain medications, ensuring consistency and efficacy during storage and use .

Construction Applications

Recent studies have highlighted the potential of this compound in construction materials:

- Self-Healing Concrete : Research indicates that incorporating calcium lactate into concrete can enhance its self-healing properties. This is achieved through the precipitation of calcite (CaCO₃) when bacteria present in the concrete metabolize the lactate .

Table 1: Impact of Calcium Lactate on Concrete Properties

| Property | Control Specimen | Specimen with Calcium Lactate |

|---|---|---|

| Compressive Strength Increase | 0% | Up to 24% |

| Splitting Tensile Strength | Baseline | Increased by 18.5% |

| Self-Healing Rate | None | Significant improvement |

Agricultural Applications

This compound finds applications in agriculture as well:

- Animal Feed Additive : It is used as a feed additive to promote better growth rates and improve overall health in livestock. The compound helps prevent deficiencies in calcium among various animal species .

- Soil Amendment : As a soil amendment, it can improve soil structure and nutrient availability, promoting healthier plant growth .

Research and Development

Ongoing research continues to explore new applications of this compound:

- Nanotechnology : Investigations into its role within nanomaterials are underway, focusing on enhancing material properties for advanced applications .

- Biocompatibility Studies : Research into its biocompatibility for medical devices is also being conducted, assessing its potential use in biodegradable implants .

Mécanisme D'action

Calcium lactate hydrate dissociates in the stomach’s acidic environment, releasing calcium ions and lactate ions. The calcium ions are absorbed primarily in the small intestine through passive diffusion and active transport mechanisms facilitated by vitamin D-dependent calcium-binding proteins. These ions contribute to bone mineralization and other physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Calcium gluconate: Another calcium salt used to treat calcium deficiencies.

Calcium carbonate: Commonly used as a dietary supplement and antacid.

Calcium citrate: Known for its high bioavailability and used in dietary supplements.

Uniqueness

Calcium lactate hydrate is unique due to its high solubility and bioavailability, making it an ideal candidate for rapid calcium delivery in medical and industrial applications. Its ability to form stable hydrates also sets it apart from other calcium salts .

Activité Biologique

Calcium lactate hydrate is a compound formed from calcium and lactic acid, commonly used as a food additive and dietary supplement. Its biological activity encompasses various aspects, including its role in calcium bioavailability, potential health benefits, and applications in food technology. This article reviews the current research findings, case studies, and relevant data on the biological activity of this compound.

- Chemical Formula : CHCaO·HO

- Molar Mass : 218 g/mol

Calcium Bioavailability

One of the primary biological activities of this compound is its role as a source of calcium. A study comparing the bioavailability of calcium from calcium lactate and calcium carbonate found that:

- Calcium lactate demonstrated a faster absorption rate , significantly increasing serum calcium levels compared to calcium carbonate.

- Both supplements decreased serum parathyroid hormone (PTH) levels, indicating their effectiveness in enhancing calcium status in the body .

| Supplement Type | Serum Calcium Increase | Urine Ca/Creatinine Ratio | Effect on PTH |

|---|---|---|---|

| Calcium Lactate | Higher | Increased | Decreased |

| Calcium Carbonate | Lower | Increased | Decreased |

This suggests that calcium lactate may be more beneficial for osteoporosis prevention due to its superior bioavailability.

Effects on Food Technology

Calcium lactate is widely used in food technology for its ability to enhance the texture and stability of food products. A study on surimi gels (a fish product) revealed that:

- The addition of calcium lactate improved gel strength , whiteness , and water-holding capacity .

- Optimal concentrations were found to be around 1.5% , where gel strength was maximized, and cooking loss was minimized .

Key Findings from Surimi Gel Studies

| Parameter | Control | 0.5% CL | 1.5% CL | 2.5% CL |

|---|---|---|---|---|

| Gel Strength (g) | 0.36 | 0.20 | 0.45 | 0.30 |

| Cooking Loss (%) | 10 | 8 | 5 | 7 |

| Water-Holding Capacity (%) | 75 | 80 | 85 | 78 |

CL : Calcium Lactate

Antibacterial Properties

Calcium lactate has been noted for its potential antibacterial properties, attributed to lactic acid production during fermentation processes. This characteristic can be beneficial in food preservation, enhancing shelf life while ensuring safety .

Case Studies and Research Findings

- Bioavailability Study : A clinical trial involving healthy adults showed that those supplemented with calcium lactate had significantly higher serum calcium levels within hours compared to those receiving calcium carbonate .

- Food Preservation : Research indicated that incorporating calcium lactate into food products not only improved texture but also contributed to reducing microbial growth, making it a valuable additive in the food industry .

- Gel Formation in Fish Products : Studies demonstrated that varying concentrations of calcium lactate could optimize the physical properties of surimi gels, which are essential for quality control in seafood processing .

Propriétés

Numéro CAS |

41372-22-9 |

|---|---|

Formule moléculaire |

C3H8CaO4 |

Poids moléculaire |

148.17 g/mol |

Nom IUPAC |

calcium;2-hydroxypropanoate;hydrate |

InChI |

InChI=1S/C3H6O3.Ca.H2O/c1-2(4)3(5)6;;/h2,4H,1H3,(H,5,6);;1H2 |

Clé InChI |

JCFHGKRSYPTRSS-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Ca+2] |

SMILES canonique |

CC(C(=O)O)O.O.[Ca] |

Numéros CAS associés |

41372-22-9 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.